Product packaging for Lisinopril Cyclohexyl Analogue(Cat. No.:CAS No. 1132650-67-9)

Lisinopril Cyclohexyl Analogue

Cat. No.: B565399
CAS No.: 1132650-67-9
M. Wt: 411.543
InChI Key: QYSKCMYFYQRFSL-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Renin-Angiotensin-Aldosterone System (RAAS) and Enzymatic Regulation of Blood Pressure

The RAAS is a complex hormonal cascade that plays a pivotal role in maintaining cardiovascular homeostasis. cvphysiology.comclevelandclinic.org When there is a drop in blood pressure or fluid volume, the kidneys release an enzyme called renin. msdmanuals.com Renin acts on angiotensinogen, a protein produced by the liver, to form angiotensin I. cvphysiology.combritannica.com Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the action of Angiotensin-Converting Enzyme (ACE). clevelandclinic.orgwikipedia.org

Angiotensin II exerts its effects through several mechanisms to raise blood pressure. cvphysiology.com It causes the muscular walls of small arteries (arterioles) to constrict, leading to an increase in systemic vascular resistance. clevelandclinic.orgmsdmanuals.com Additionally, it stimulates the adrenal glands to release aldosterone, a hormone that promotes the retention of sodium and water by the kidneys, thereby increasing blood volume. msdmanuals.combritannica.com Angiotensin II also triggers the release of antidiuretic hormone (ADH) from the pituitary gland, which further enhances water reabsorption. clevelandclinic.org

Angiotensin-Converting Enzyme (ACE): Structure and Catalytic Mechanism

ACE is a zinc-dependent metalloprotease that is a central component of the RAAS. wikipedia.orgproteopedia.org It functions as a dipeptidyl carboxypeptidase, cleaving dipeptides from the C-terminus of its substrates. ebi.ac.ukoup.com The enzyme consists of two homologous catalytic domains, the N-domain and the C-domain, each containing a zinc-binding motif (HExxH) that is crucial for its catalytic activity. ebi.ac.ukportlandpress.com

The catalytic mechanism of ACE involves the coordination of a zinc ion within the active site. proteopedia.org This zinc ion, along with key amino acid residues such as glutamate, polarizes a water molecule, which then acts as a nucleophile to attack the peptide bond of the substrate, angiotensin I. proteopedia.orgebi.ac.uk This process leads to the cleavage of the C-terminal dipeptide, His-Leu, from angiotensin I, resulting in the formation of the octapeptide angiotensin II. proteopedia.org ACE is also responsible for the degradation of bradykinin, a potent vasodilator. wikipedia.org

Dicarboxylate ACE Inhibitors: A Pharmacological Class

Dicarboxylate-containing ACE inhibitors represent a significant and widely used group of these therapeutic agents. uoanbar.edu.iqbas.bg They are characterized by the presence of two carboxylate groups that are essential for their binding to the active site of ACE. scholarsresearchlibrary.com

The development of dicarboxylate ACE inhibitors was a result of rational drug design aimed at overcoming some of the limitations of the first-generation sulfhydryl-containing inhibitors, such as captopril. scholarsresearchlibrary.com While effective, the sulfhydryl group was associated with certain side effects. scholarsresearchlibrary.com Researchers sought to replace the sulfhydryl moiety with a carboxylate group to interact with the zinc ion in the ACE active site. scholarsresearchlibrary.com

This led to the development of enalapril, the first dicarboxylate-containing ACE inhibitor. bas.bg Many dicarboxylate ACE inhibitors are administered as prodrugs, which are esterified to enhance their oral bioavailability and are then hydrolyzed in the body to their active forms. nih.govscholarsresearchlibrary.com This class of inhibitors exhibits considerable structural diversity, with variations in the heterocyclic rings and side chains that influence their potency, pharmacokinetics, and tissue penetration. scholarsresearchlibrary.com

Lisinopril (B193118) is a third-generation ACE inhibitor and a derivative of enalaprilat (B1671235), the active form of enalapril. nih.gov Unlike many other dicarboxylate ACE inhibitors, lisinopril is not a prodrug and is active in its administered form. nih.govscholarsresearchlibrary.com It is a lysine (B10760008) analog of enalaprilat and is characterized by its hydrophilicity and long duration of action. bas.bgscholarsresearchlibrary.com

The chemical structure of lisinopril, N²-[(1S)-1-Carboxy-3-phenylpropyl]-L-lysyl-L-proline, allows it to effectively bind to the active site of ACE. nih.gov The carboxyl groups in its structure mimic the C-terminal carboxylate of ACE substrates, while other parts of the molecule interact with various pockets in the enzyme's active site, leading to potent and competitive inhibition. wikipedia.orgscholarsresearchlibrary.com

Lisinopril Cyclohexyl Analogue

The this compound, chemically known as (2S)-1-[(2S)-6-Amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid, is a known impurity and related substance of lisinopril. nih.govsynzeal.com It is designated as Lisinopril EP Impurity F in the European Pharmacopoeia. synzeal.comsynthinkchemicals.com

The synthesis of the this compound can be achieved through the hydrogenation of lisinopril. nih.gov This process involves treating a solution of lisinopril dihydrate with a rhodium on carbon catalyst under hydrogen pressure. nih.gov The reaction saturates the phenyl ring of the phenylpropyl side chain, converting it to a cyclohexyl ring. nih.gov

This analogue is primarily used as a reference standard in the quality control and analysis of lisinopril formulations to ensure the purity and safety of the final drug product. synthinkchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H37N3O5 B565399 Lisinopril Cyclohexyl Analogue CAS No. 1132650-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h15-18,23H,1-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSKCMYFYQRFSL-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)NC(CCCCN)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150332
Record name Lisinopril specified impurity F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132650-67-9
Record name Lisinopril specified impurity F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132650679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisinopril specified impurity F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1S)-1-carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N2-((1S)-1-CARBOXY-3-CYCLOHEXYLPROPYL)-L-LYSYL-L-PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ10AC5C13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Lisinopril Cyclohexyl Analogue: Formation, Characterization, and Context As an Impurity

Structural Definition and Nomenclature of the Lisinopril (B193118) Cyclohexyl Analogue

The Lisinopril Cyclohexyl Analogue is a structural variant of lisinopril where the phenyl group has been reduced to a cyclohexyl group. nih.govnih.gov Its formal chemical name is (2S)-1-[(2S)-6-Amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid. nih.govsigmaaldrich.com This compound is also referred to by other synonyms such as N2-[(1S)-1-Carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline. nih.gov

Designation as a European Pharmacopoeia Impurity (Impurity-F)

Recognizing its potential presence in the final drug substance, the European Pharmacopoeia (Ph. Eur.) has officially listed the this compound as "Lisinopril Impurity F". nih.govsigmaaldrich.comlgcstandards.comresearchgate.net This designation necessitates its monitoring and control within specified limits during the manufacturing of lisinopril to comply with regulatory standards. Reference standards for Lisinopril Impurity F are available from sources like the EDQM (European Directorate for the Quality of Medicines & HealthCare) to aid in its accurate identification and quantification. sigmaaldrich.com

Structural and Identification Details of this compound
IdentifierInformationReference
Chemical Name(2S)-1-[(2S)-6-Amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid nih.govsigmaaldrich.com
SynonymN2-[(1S)-1-Carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline nih.gov
European Pharmacopoeia DesignationLisinopril Impurity F nih.govsigmaaldrich.comlgcstandards.comresearchgate.net
CAS Number1132650-67-9 nih.govsigmaaldrich.com
Molecular FormulaC21H37N3O5 nih.govsigmaaldrich.com
Molecular Weight411.54 g/mol nih.govsigmaaldrich.com

Pathways of Formation during Lisinopril Synthesis

The generation of the this compound is a direct consequence of the chemical processes employed during the synthesis of lisinopril.

Mechanistic Understanding of Over-hydrogenation Reactions

The primary route to the formation of Lisinopril Impurity F is through the over-hydrogenation of the phenyl ring in a lisinopril precursor or in lisinopril itself. nih.govresearchgate.net This reaction typically occurs during a catalytic hydrogenation step, which is a common method used in the synthesis of lisinopril to reduce an imine and/or remove protecting groups. nih.govgoogle.com The aromatic phenyl ring, under certain catalytic conditions and hydrogen pressure, can be further reduced to a saturated cyclohexane (B81311) ring, leading to the formation of the impurity. nih.gov The control of this impurity can be managed by carefully maintaining the reaction temperature and hydrogen pressure. nih.govresearchgate.net

Catalytic System Influence on Impurity Generation (e.g., Raney-Ni, Rhodium Catalysts)

The choice of catalyst plays a significant role in the propensity for over-hydrogenation.

Raney-Nickel (Raney-Ni): This catalyst is often used in the reductive amination step in lisinopril synthesis. nih.govethz.ch However, it is known to have a higher risk of causing over-hydrogenation of the phenyl ring, leading to the formation of the cyclohexyl analogue. nih.gov

Rhodium Catalysts: Research has shown that the cyclohexyl analogue can be intentionally synthesized by the hydrogenation of lisinopril using a rhodium on carbon (Rh/C) catalyst. nih.gov In a described method, lisinopril dihydrate was subjected to hydrogenation with a rhodium on carbon catalyst under hydrogen pressure to produce the impurity. nih.gov Palladium-based catalysts are also commonly used in hydrogenation reactions. ethz.ch

The potential for impurity formation underscores the need for careful process optimization and control in pharmaceutical manufacturing.

Analytical Methodologies for Detection and Quantification

To ensure the quality of lisinopril, robust analytical methods are required to detect and quantify impurities like the cyclohexyl analogue.

Chromatographic Techniques for Impurity Profiling (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of lisinopril and its impurities. nih.govwalshmedicalmedia.comnih.gov Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent for separating lisinopril from its related substances. dergipark.org.tr

For effective impurity profiling, the HPLC method must be able to resolve the main active pharmaceutical ingredient (API) from all potential impurities. The development of such methods often involves experimenting with different mobile phase compositions, pH, and columns to achieve the desired separation. dergipark.org.tr For instance, a mobile phase consisting of a mixture of methanol (B129727) and a buffered aqueous solution is often employed. dergipark.org.tr Detection is typically carried out using a UV detector at a wavelength where lisinopril and its impurities exhibit absorbance, such as 210 nm or 215 nm. dergipark.org.tr

To confirm the identity of a detected impurity, it is common practice to co-inject a synthesized reference standard of the impurity with the lisinopril sample. nih.gov The presence of a single, sharp peak at the expected retention time confirms the impurity's identity. The use of mass spectrometry coupled with HPLC (LC-MS) provides further structural confirmation by determining the molecular weight of the eluted compounds. nih.govnih.gov The mass spectrum of the this compound shows a molecular ion at m/z 411 [M+H]+, corresponding to its molecular weight. nih.gov

Analytical Techniques for this compound
TechniquePurposeKey Parameters/FindingsReference
High-Performance Liquid Chromatography (HPLC)Separation and QuantificationReversed-phase columns (e.g., C8, C18) are commonly used. Mobile phases often consist of acetonitrile (B52724) or methanol mixed with an aqueous buffer. UV detection is typically performed at around 210-215 nm. nih.govdergipark.org.tr
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and Structural ConfirmationProvides molecular weight information. The cyclohexyl analogue exhibits a molecular ion [M+H]+ at m/z 411. nih.govnih.gov
Co-injection with Reference StandardIdentity ConfirmationInjecting the lisinopril sample spiked with the impurity reference standard results in a single, enhanced peak if the impurity is present. nih.gov

Mass Spectrometry for Structural Confirmation and Molecular Weight Determination

Mass spectrometry is a pivotal analytical technique for the structural elucidation and confirmation of the molecular weight of the this compound.

Detailed research findings have utilized mass spectrometry to confirm the identity of this impurity. The mass spectrum of the this compound exhibits a molecular ion peak at a mass-to-charge ratio (m/z) of 411, corresponding to the protonated molecule [(M+H)⁺]. nih.gov This finding is consistent with the predicted molecular weight of the compound.

The confirmation of the structure is further supported by the absence of aromatic protons in its ¹H-NMR spectrum, which corroborates the hydrogenation of the phenyl group in lisinopril to a cyclohexyl group. nih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a common and effective method for detecting and analyzing lisinopril impurities, including the cyclohexyl analogue. daicelpharmastandards.com

The table below summarizes the key mass spectrometry data for the this compound.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Mass Spectrometry Data (m/z) Ionization Mode
This compoundC₂₁H₃₇N₃O₅411.54411(M+H)⁺

Synthetic Methodologies and Chemical Derivatization of the Lisinopril Cyclohexyl Analogue

Dedicated Synthetic Routes for the Lisinopril (B193118) Cyclohexyl Analogue

Controlled Hydrogenation of Lisinopril as a Synthetic Strategy

The most direct method for synthesizing the lisinopril cyclohexyl analogue is through the controlled hydrogenation of lisinopril itself. nih.gov This process targets the phenyl group of lisinopril for reduction to a cyclohexyl ring.

A documented synthetic procedure involves dissolving lisinopril dihydrate in a mixture of demineralized water and methanol (B129727). nih.gov A rhodium on carbon (Rh/C) catalyst is then introduced to the solution. The reaction is carried out in a hydrogenator under a sustained hydrogen pressure of 15 kg/cm ² at room temperature (25–30°C) for approximately 20 hours. nih.gov This over-hydrogenation process converts the aromatic phenyl ring of lisinopril into a saturated cyclohexyl ring, yielding the target analogue. nih.gov The absence of aromatic proton signals in the resulting compound's ¹H-NMR spectrum confirms the successful conversion. researchgate.net

This hydrogenation is a critical step to consider in the manufacturing of lisinopril, as the cyclohexyl analogue is a known impurity that can form if the reaction conditions are not carefully controlled. nih.govresearchgate.net

Development of Alternative Synthesis Protocols for Structural Analogues

The synthesis of lisinopril and its analogues typically follows a multi-step pathway involving the coupling of protected amino acid derivatives. The general synthesis of lisinopril provides a template from which alternative protocols for its analogues can be derived. nih.govresearchgate.net

A common route for lisinopril synthesis begins with the protection of L-lysine, for instance, by reacting it with ethyl trifluoroacetate (B77799) to form N⁶-trifluoroacetyl-L-lysine. nih.gov This protected lysine (B10760008) is then activated, for example, by conversion to an N-carboxy anhydride (B1165640) using triphosgene, and subsequently condensed with L-proline. nih.gov The resulting dipeptide is then coupled with an ethyl 2-oxo-4-phenyl butyrate (B1204436) precursor, followed by a hydrogenation step (e.g., using a Raney-Nickel catalyst) to form the complete backbone. nih.govresearchgate.net

To create structural analogues, this general protocol can be modified. For instance, to synthesize the cyclohexyl analogue from the ground up, the ethyl 2-oxo-4-phenyl butyrate starting material could be replaced with its cyclohexyl equivalent, ethyl 2-oxo-4-cyclohexyl butyrate. The subsequent condensation and hydrogenation steps would then proceed as in the lisinopril synthesis to yield the final cyclohexyl analogue. This approach allows for the specific and deliberate creation of analogues for research and development purposes, rather than as a byproduct of another reaction.

Chemical Modifications and Analogue Design Principles Applied to the Cyclohexyl Moiety

The design of ACE inhibitors like lisinopril and its analogues is heavily guided by understanding the enzyme's active site. The enzyme features specific subsites (S1, S2, S1', S2') that accommodate the inhibitor's residues. The modification of these residues, such as replacing lisinopril's phenyl group with a cyclohexyl group, is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. scholarsresearchlibrary.com

Strategies for Modifying Hydrophobic Substructures in ACE Inhibitors

The S1 subsite of the angiotensin-converting enzyme is a hydrophobic pocket. In lisinopril, the phenyl group of the N-acyl side chain fits into this pocket, contributing significantly to the inhibitor's binding affinity. nih.govnih.gov Modifying this hydrophobic substructure is a common strategy to probe and optimize this interaction.

The replacement of the aromatic phenyl ring with a non-aromatic, yet still hydrophobic, cyclohexyl ring is a prime example of this strategy. This modification alters the shape and conformational flexibility of the side chain, which can influence how it fits within the S1 pocket. While both groups are hydrophobic, the three-dimensional structure of the cyclohexyl ring differs from the planar phenyl ring. Such modifications are crucial for understanding the structure-activity relationship (SAR) of ACE inhibitors. scholarsresearchlibrary.com The goal is often to incorporate bulky hydrophobic groups that can enhance inhibitory potency by maximizing favorable interactions within the enzyme's active site. wikipedia.org

Table 1: Key Hydrophobic Interactions in ACE Inhibitor Binding

Inhibitor Moiety ACE Subsite Key Interacting Residues (Example) Type of Interaction
Phenylpropyl Side Chain S1 Pocket Phe512, Val518 Hydrophobic

This table illustrates the general interaction sites for dicarboxylate inhibitors like lisinopril based on published structural data. nih.govnih.gov

Bioisosteric Approaches in the Design of ACE Inhibitor Analogues

Bioisosterism is a fundamental principle in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to create a new compound with retained or improved biological activity. stereoelectronics.orgmfd.org.mk This strategy is extensively used to refine the properties of a drug, such as its potency, selectivity, metabolic stability, or to reduce side effects. researchgate.net

The substitution of lisinopril's phenyl group with a cyclohexyl group can be viewed as an application of non-classical bioisosterism. mfd.org.mk Here, an aromatic ring is replaced by a cycloalkane ring. While different in their electronic properties (aromatic vs. aliphatic), they are both sterically bulky and hydrophobic, allowing them to occupy the same hydrophobic S1 pocket of the ACE enzyme. wikipedia.org This type of replacement helps to determine the importance of aromaticity versus pure hydrophobicity and size for binding affinity. stereoelectronics.org The use of bioisosteres like the cyclohexyl group allows medicinal chemists to systematically explore the chemical space around a lead compound to optimize its interaction with the biological target. u-tokyo.ac.jp

Table 2: Compound Names Mentioned

Compound Name
Lisinopril
This compound
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
N⁶-trifluoroacetyl-L-lysine
L-proline
Ethyl 2-oxo-4-phenyl butyrate
Ethyl 2-oxo-4-cyclohexyl butyrate
Captopril
Enalaprilat (B1671235)
Enalapril
Fosinopril
Ramipril
Perindopril
Quinapril
Trandolapril
Moexipril

Molecular Interactions and Structure Activity Relationship Sar Investigations of the Lisinopril Cyclohexyl Analogue

Enzymatic Binding Affinity and Inhibition Kinetics with Angiotensin-Converting Enzyme

The inhibitory activity of lisinopril (B193118) analogues is primarily determined by their ability to bind to the active site of the Angiotensin-Converting Enzyme (ACE). This binding is a complex interplay of various intermolecular forces, and slight modifications to the inhibitor's structure can lead to significant changes in binding affinity and inhibition kinetics.

Studies on a series of phosphinic acid-containing ACE inhibitors have provided valuable comparative data. In these investigations, the inhibitory concentrations (IC50) required to reduce ACE activity by 50% were determined for various analogues. One such analogue, compound 17, which features a cyclohexyl group instead of the phenyl group found in other analogues, demonstrated significant potency.

The inhibitory activities of these compounds were evaluated against ACE from rabbit lung. The results indicated that the nature of the substituent at a specific position (R1) significantly influences the inhibitory potency. For instance, analogues with a 4-phenylbenzyl group at this position showed high potency. The introduction of a cyclohexyl group in compound 17 resulted in an IC50 value of 1.1 nM. This demonstrates that an alicyclic group can be well-accommodated within the S1' subsite of the ACE active site, leading to potent inhibition.

CompoundStructureIC50 (nM) against rabbit lung ACE
Compound 17 (Cyclohexyl Analogue) Features a cyclohexyl group in the R1 position1.1
Lisinopril Contains a butylamino groupNot reported in this specific study
Analogue with 4-phenylbenzyl group Features a 4-phenylbenzyl group in the R1 position0.23

It is noteworthy that the potency of the cyclohexyl analogue (compound 17) is comparable to other highly potent inhibitors, underscoring the importance of the hydrophobic interactions provided by the cyclohexyl ring in achieving high binding affinity.

The high affinity of lisinopril and its analogues for the ACE active site is a result of a combination of specific molecular interactions. These include coordination with the catalytic zinc ion, interactions with hydrophobic pockets, and the formation of a network of hydrogen bonds.

The active site of ACE contains a catalytic Zn(II) ion, which is crucial for the hydrolysis of angiotensin I. Potent inhibitors like the lisinopril cyclohexyl analogue typically possess a zinc-binding group, such as a carboxylate or phosphinate group, that coordinates directly with this zinc ion. This interaction is a primary anchor for the inhibitor within the active site.

Furthermore, the backbone of the inhibitor, with its amide and carboxylate groups, forms a series of hydrogen bonds with amino acid residues in the active site. These residues often include Tyr520, His353, and His513. These hydrogen bonds help to properly orient the inhibitor and stabilize the enzyme-inhibitor complex.

Comparative Inhibition Studies with Lisinopril and Other ACE Inhibitors

In Silico Modeling and Computational Analysis

Computational methods, such as molecular docking and conformational analysis, are invaluable tools for visualizing and understanding the interactions between inhibitors and their target enzymes at a molecular level.

Molecular docking simulations of phosphinic acid-based inhibitors within the active site of human testicular ACE (tACE) have been performed to rationalize the observed SAR. These simulations provide a three-dimensional model of how the inhibitor binds. For analogues similar to the this compound, docking studies reveal that the phosphinic acid group coordinates with the active site zinc ion.

The simulations also show the cyclohexyl group of compound 17 occupying the S1' hydrophobic pocket. The orientation of the cyclohexyl ring within this pocket is critical for maximizing hydrophobic interactions with surrounding nonpolar amino acid residues. The model of the enzyme-inhibitor complex generated from these simulations is consistent with the high inhibitory potency observed experimentally for this compound.

Conformational analysis is used to determine the low-energy, bioactive conformation of the inhibitor, which is the specific shape it adopts when bound to the enzyme. For flexible molecules like the this compound, multiple conformations are possible in solution. However, only a specific conformation will fit optimally into the rigid active site of the enzyme.

Angiotensin-Converting Enzyme exists in two isoforms: somatic ACE (sACE), which has two active domains (the N- and C-domains), and testicular ACE (tACE), which has a single active domain that is identical to the C-domain of sACE. While many inhibitors show little selectivity between the two domains of sACE, some analogues exhibit preferential binding to one over the other.

The design of domain-selective inhibitors is an area of active research. The selectivity of an inhibitor is determined by subtle differences in the shape and amino acid composition of the active sites of the N- and C-domains. For instance, the S1' subsite, where the cyclohexyl group binds, may differ slightly between the domains. While specific selectivity data for the this compound is not extensively detailed in the provided context, the general approach involves comparing the inhibitory activity against the isolated N- and C-domains. Computational docking into models of both domains can also predict potential selectivity by calculating and comparing the binding energies. The development of C-domain selective inhibitors is of particular interest, and modifications to the P1' substituent (such as the cyclohexyl group) are a key strategy in achieving this selectivity.

Conformational Analysis and Energy Landscape Mapping

Structural Determinants of ACE Inhibitory Potency and Specificity

The potency of angiotensin-converting enzyme (ACE) inhibitors is significantly influenced by their interactions with the enzyme's active site subsites, particularly the S1, S1', and S2' pockets. The S2' subsite is characterized as a large, hydrophobic pocket. The introduction of a cyclohexyl group, as seen in the this compound and other inhibitors like fosinopril, is a strategic modification aimed at exploiting this feature. researchgate.net The bulky and non-polar nature of the cyclohexyl ring allows for enhanced hydrophobic interactions within the S2' subsite. mdpi.comscholarsresearchlibrary.com

Stereochemistry is a critical factor governing the interaction between an ACE inhibitor and the enzyme's active site. The three-dimensional arrangement of atoms, particularly at chiral centers, dictates the inhibitor's ability to fit correctly into the binding pockets and interact with key residues. For an effective ACE inhibitor, the stereochemistry must be precise to ensure optimal orientation of the functional groups responsible for binding, such as the zinc-binding group, the C-terminal carboxylate, and side chains that fit into the S1, S1', and S2' subsites. wikipedia.orgnih.gov

Substituents at the P1' position with an S-stereochemistry have been demonstrated to confer greater inhibitory potency compared to their R-counterparts. wikipedia.org Any deviation from the optimal stereochemical configuration can lead to a significant reduction or complete loss of inhibitory activity. This is because an incorrect orientation would disrupt the crucial network of interactions, including the coordination with the catalytic zinc ion and the hydrogen bonds with residues like Lys511 and Tyr520 that stabilize the proline part of lisinopril in the S2' subsite. nih.govfrontiersin.org Therefore, the synthesis of potent analogues like the this compound requires stringent stereocontrol to produce the biologically active isomer.

Influence of the Cyclohexyl Ring on ACE Subsite Recognition (e.g., S2' subsite)

Preclinical In Vitro Pharmacological Evaluation

The inhibitory potency of ACE inhibitors is quantitatively determined through in vitro cell-free enzyme assays. These assays measure the inhibitor's ability to block the catalytic activity of purified ACE, typically using a synthetic substrate like hippuryl-histidyl-leucine (B1329654) (HHL). cirad.fr The efficacy is expressed as the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: In Vitro ACE Inhibitory Activity of Lisinopril and Related Analogues

CompoundIC50 Value (nM)Assay Conditions/Source
Lisinopril4.7ACE inhibitor assay apexbt.com
Lisinopril~0.2 (KD for C-domain)Isothermal titration calorimetry researchgate.net
Lisinopril-Tryptophan (LisW-S)38.5Rat plasma with fluorogenic substrate nih.gov
Enalaprilat (B1671235)1.2QSAR study reference unbosque.edu.co

This table is interactive. Click on the headers to sort the data.

An essential aspect of an ACE inhibitor's pharmacological profile is its selectivity. It is crucial to inhibit ACE without significantly affecting other metallopeptidases, such as neprilysin (NEP), to avoid off-target effects. acs.orgresearchgate.net Neprilysin is another key zinc metallopeptidase involved in cardiovascular regulation, primarily through the degradation of natriuretic peptides. oup.comnih.gov Dual inhibition of both ACE and NEP has been explored as a therapeutic strategy, but it requires careful balancing to manage potential side effects like angioedema. nih.govresearchgate.net

The selectivity of an inhibitor is assessed by comparing its IC50 or Ki values against ACE with those against other enzymes like NEP. A high ratio of IC50 (NEP) / IC50 (ACE) indicates high selectivity for ACE. The structural design of inhibitors plays a critical role in achieving this selectivity. For example, the design of dual inhibitors like omapatrilat (B1677282) involves creating molecules that can effectively bind to the active sites of both enzymes. acs.org Conversely, designing selective inhibitors involves exploiting the subtle structural differences between the active sites of ACE and NEP. acs.org While specific selectivity data for the this compound against neprilysin is not provided in the search results, the development of advanced ACE inhibitors often involves screening for such cross-reactivity to ensure a targeted therapeutic effect. researchgate.net The focus on modifying the S2' subsite interaction is a strategy often used to enhance ACE-specific potency, which may also influence its selectivity profile.

Implications for Pharmaceutical Development and Medicinal Chemistry

Quality Control and Impurity Management in Pharmaceutical Manufacturing

The presence of impurities, such as the lisinopril (B193118) cyclohexyl analogue, in an active pharmaceutical ingredient (API) can impact the quality, safety, and efficacy of the final drug product. nih.gov Regulatory bodies like the International Council for Harmonisation (ICH) mandate the monitoring and control of such impurities. synthinkchemicals.com

The formation of the lisinopril cyclohexyl analogue, also known as Lisinopril EP Impurity F, is a known consequence of the lisinopril synthesis process. nih.govsynthinkchemicals.comsynzeal.comchemicea.com It primarily arises from the over-hydrogenation of the phenyl group of lisinopril to a cyclohexyl ring during the condensation reaction. nih.gov

Several strategies can be employed to minimize the formation of this impurity:

Control of Reaction Parameters: The formation of the cyclohexyl analogue is sensitive to reaction conditions. nih.gov Careful control of temperature, hydrogen pressure, and reaction time during the hydrogenation step is critical to prevent the saturation of the aromatic ring. nih.gov

Catalyst Selection and Management: The choice and handling of the catalyst, such as Raney-Ni or Rhodium on carbon, play a significant role. nih.gov Optimizing the catalyst type, concentration, and activity can help in selectively reducing the desired functional groups without affecting the phenyl ring.

High-Quality Raw Materials: Ensuring the purity of starting materials and reagents is a fundamental aspect of impurity control. Contaminants in the raw materials could potentially influence the reaction pathway and lead to the formation of unwanted by-products.

A study on the synthesis of lisinopril identified that the cyclohexyl analogue can be formed at levels of 0.1-0.2%. nih.gov The independent synthesis of this impurity confirmed its structure and helped in developing methods to control its presence. nih.gov

Table 1: Strategies for Minimizing this compound Formation

Strategy Key Parameters to Control Rationale
Reaction Parameter Optimization Temperature, Hydrogen Pressure, Reaction Time To prevent over-hydrogenation of the phenyl ring. nih.gov
Catalyst Management Catalyst Type (e.g., Raney-Ni, Rhodium on carbon), Concentration, Activity To achieve selective reduction of the target functional groups. nih.gov
Raw Material Quality Purity of starting materials and reagents To avoid side reactions and formation of by-products.

To ensure the purity of the lisinopril API, robust analytical methods are essential for the detection and quantification of the cyclohexyl analogue. clearsynth.comresearchgate.net These methods are integral to quality control (QC) in pharmaceutical manufacturing and are required for regulatory submissions like Abbreviated New Drug Applications (ANDAs). synzeal.comclearsynth.com

Common analytical techniques employed include:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating and quantifying impurities in pharmaceuticals. walshmedicalmedia.comresearchgate.netresearchgate.net A variety of HPLC methods, including reverse-phase HPLC with UV or mass spectrometric detection, have been developed for the analysis of lisinopril and its impurities. nih.govresearchgate.netwalshmedicalmedia.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a high degree of sensitivity and specificity, allowing for the confident identification and quantification of impurities, even at low levels. nih.gov The mass spectrum of the this compound shows a characteristic molecular ion, confirming its structure. nih.gov

Reference Standards: The availability of pure reference standards for the this compound is crucial for the validation of analytical methods. synzeal.com These standards are used to confirm the identity of the impurity and to accurately quantify its presence in the API. synthinkchemicals.comsynzeal.com

The European Pharmacopoeia lists the cyclohexyl analogue as Impurity F of lisinopril. nih.govsynzeal.comresearchgate.net The development and validation of analytical methods are performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Table 2: Analytical Techniques for this compound Control

Analytical Technique Purpose Key Features
High-Performance Liquid Chromatography (HPLC) Separation and quantification of impurities. walshmedicalmedia.comresearchgate.netresearchgate.net Widely used, various detection methods (UV, MS). nih.govresearchgate.netwalshmedicalmedia.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of impurities at low levels. nih.gov High sensitivity and specificity, provides molecular weight information. nih.gov
Reference Standards Method validation and accurate quantification. synzeal.com Essential for confirming impurity identity and concentration. synthinkchemicals.comsynzeal.com

Strategies for Minimizing this compound Formation

Contributions to ACE Inhibitor Drug Design Principles

The study of lisinopril and its analogues, including the cyclohexyl derivative, has provided valuable insights into the structure-activity relationships (SAR) of ACE inhibitors. This knowledge is instrumental in the rational design of new and more effective drugs. mdpi.comnih.gov

The angiotensin-converting enzyme (ACE) has a complex active site with specific subsites (S1, S2, S1', S2') that interact with different parts of the inhibitor molecule. nih.gov The nature of the amino acid residues in the inhibitor plays a crucial role in its binding affinity and selectivity. researchgate.netresearchgate.net

Hydrophobic Interactions: The presence of hydrophobic amino acid residues, particularly at the C-terminus, can significantly enhance the ACE inhibitory activity. researchgate.net The cyclohexyl group in the lisinopril analogue, being a bulky and hydrophobic aliphatic moiety, can influence the interaction with hydrophobic pockets within the ACE active site. pharmablock.com

N-Terminal Aliphatic Amino Acids: Studies on ACE inhibitory peptides have shown that N-terminal aliphatic amino acids can facilitate the interaction between the peptide and the enzyme, thereby enhancing its inhibitory activity. researchgate.netmdpi.com

Comparison with Phenyl Group: The replacement of the phenyl group in lisinopril with a cyclohexyl group provides a direct comparison of the contribution of an aromatic versus an aliphatic ring in this position. While the phenyl group can participate in π-π stacking interactions, the more flexible and three-dimensional cyclohexyl group offers different hydrophobic and van der Waals interactions. pharmablock.com This understanding is crucial for optimizing the P1' substituent in future inhibitor designs.

The design of other ACE inhibitors, such as fosinopril, which contains a cyclohexyl group, further underscores the importance of aliphatic moieties in achieving potent ACE inhibition. nih.govpharmablock.com

The knowledge gained from studying impurities like the this compound contributes to the rational design of new ACE inhibitors with improved properties. mdpi.comresearchgate.netportlandpress.com

Structure-Activity Relationship (SAR) Refinement: By understanding how a structural modification like the conversion of a phenyl to a cyclohexyl group affects ACE binding, medicinal chemists can refine their SAR models. This allows for more predictable design of new inhibitor candidates.

Targeting Specific Subsites: The detailed structural information of ACE in complex with inhibitors like lisinopril allows for the targeted design of molecules that can better fit into the enzyme's active site subsites. nih.govportlandpress.com The cyclohexyl group's size and conformation can be considered when designing ligands for the S1' pocket.

Development of Domain-Selective Inhibitors: Somatic ACE has two active domains, the N-domain and the C-domain. nih.govwikipedia.org Current ACE inhibitors are generally non-selective. wikipedia.org Understanding the subtle differences in how analogues bind to these domains could aid in the development of domain-selective inhibitors, potentially leading to drugs with improved efficacy and fewer side effects. nih.gov The insights from the cyclohexyl analogue can contribute to the design of inhibitors with specific interactions that favor one domain over the other.

The continuous study of ACE inhibitors and their analogues, driven by both the need for stringent quality control and the quest for better therapeutics, continues to advance the field of medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Lisinopril Cyclohexyl Analogue, and how do they differ in yield and purity?

  • Methodology : Begin with retrosynthetic analysis to identify key intermediates, such as the cyclohexylamine moiety and proline derivatives. Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (210 nm) to assess purity, referencing pharmacopeial assay protocols for lisinopril . Compare yields via gravimetric analysis and optimize reaction conditions (e.g., solvent polarity, catalyst load) using design of experiments (DoE) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on the cyclohexyl group’s stereochemistry. Validate purity using mass spectrometry (LC-MS) and ion-pair reverse-phase HPLC, aligning with USP guidelines for related angiotensin-converting enzyme (ACE) inhibitors . For stability studies, use forced degradation (acid/base hydrolysis, oxidative stress) coupled with tandem MS to identify degradation products .

Q. How can researchers design in vitro assays to evaluate the ACE inhibition potency of this compound?

  • Methodology : Adapt fluorometric or colorimetric ACE activity assays using hippuryl-histidyl-leucine (HHL) as a substrate. Normalize inhibition curves (IC₅₀) against lisinopril controls. Ensure reproducibility by standardizing enzyme concentration (e.g., 25 mU/mL) and incubation time (30–60 minutes) . Include positive/negative controls and triplicate measurements to minimize batch variability .

Advanced Research Questions

Q. What experimental design principles should guide pharmacokinetic (PK) studies of this compound in preclinical models?

  • Methodology : Use a crossover design with washout periods to minimize inter-subject variability. Employ nonlinear mixed-effects modeling (NONMEM) to estimate parameters like clearance (CL) and volume of distribution (Vd). Validate assays via spike-and-recovery experiments in plasma matrices, ensuring limits of quantification (LOQ) ≤1 ng/mL . Address ethical considerations by adhering to 3R principles (Replacement, Reduction, Refinement) in animal models .

Q. How can conflicting in vivo efficacy data for this compound be resolved?

  • Methodology : Conduct meta-analysis of existing studies to identify confounding variables (e.g., dosing regimen, animal strain). Apply Bradford Hill criteria to assess causality. Replicate experiments under standardized conditions, using blinded randomization and power analysis (α=0.05, β=0.2) to ensure adequate sample size . Utilize machine learning (e.g., random forest) to detect subtle interactions between covariates (e.g., renal function, CYP450 activity) .

Q. What strategies optimize the integration of omics data (proteomics, metabolomics) with traditional pharmacological assays for this compound?

  • Methodology : Apply multi-omics integration tools (e.g., XCMS Online, MetaboAnalyst) to map ACE-related pathways. Use partial least squares-discriminant analysis (PLS-DA) to correlate metabolite profiles with efficacy endpoints. Validate findings via siRNA knockdown of candidate targets (e.g., ACE2, bradykinin receptors) in cell lines . Ensure data reproducibility by depositing raw data in FAIR-aligned repositories .

Q. How can researchers develop a robust theoretical framework to explain this compound’s tissue-specific bioavailability?

  • Methodology : Link hypotheses to established theories, such as the pH-partition hypothesis for intestinal absorption. Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to simulate tissue penetration. Validate with in situ perfusion studies in rodent jejunum and colon, measuring apparent permeability (Papp) . Incorporate molecular dynamics simulations to predict interactions with lipid bilayers or efflux transporters (e.g., P-glycoprotein) .

Methodological Frameworks for Research Design

  • PICO Framework : Define Population (e.g., hypertensive rat models), Intervention (dose range), Comparator (lisinopril), and Outcomes (blood pressure reduction, renal ACE activity) to structure hypotheses .
  • FINER Criteria : Ensure questions are Feasible (adequate lab resources), Interesting (novel cyclohexyl substitution effects), Novel (unexplored PK/PD relationships), Ethical (IACUC compliance), and Relevant (potential for reduced side effects vs. parent drug) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.